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Compound of Interest

Compound Name: 3-(Diethylamino)-4-methylphenol

Cat. No.: B12507900 Get Quote

Abstract: This document provides a comprehensive technical overview of 3-(Diethylamino)-4-methylphenol (CAS No. 6265-08-3), a substituted

phenol compound of interest to researchers in organic synthesis and drug discovery. It details the compound's key physicochemical properties,

including its molecular weight of 179.26 g/mol . Furthermore, this guide outlines plausible synthetic strategies, robust analytical methodologies for

its characterization, and discusses its potential applications in medicinal chemistry, particularly concerning cholinesterase inhibition. Safety

protocols and metabolic pathways analogous to its parent structure, p-cresol, are also explored to provide a complete profile for scientific and

professional use.

Chemical and Physical Properties
3-(Diethylamino)-4-methylphenol is an organic compound featuring a phenol ring substituted with a diethylamino group and a methyl group.

These functional groups dictate its chemical reactivity and physical characteristics. Its core quantitative data are summarized below.

Table 1: Chemical Identifiers and Properties

Property Value Source

IUPAC Name 3-(diethylamino)-4-methylphenol [1]

CAS Number 6265-08-3 [1]

Molecular Formula C₁₁H₁₇NO [1][2]

Molecular Weight 179.26 g/mol [1][2]

InChI Key DBDSFGCFMKANAS-UHFFFAOYSA-N [1]

Canonical SMILES CCN(CC)C1=C(C=C(C=C1)O)C [2]

Table 2: Physical and Chemical Data

Property Value Source

Physical Form Liquid, Semi-Solid, or Solid Lump [1]

Purity ≥98% [1]

Storage Conditions
Room temperature, inert atmosphere, keep in

dark place
[1][2]

Synthesis and Manufacturing
While specific, scaled-up manufacturing protocols for 3-(Diethylamino)-4-methylphenol are proprietary, a plausible synthetic route can be

derived from established organic chemistry principles for analogous compounds. A common approach involves the N,N-diethylation of a suitable

precursor, such as 3-amino-4-methylphenol.
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A potential precursor, 3-amino-4-methylphenol, can be synthesized via the catalytic hydrogenation of 3-nitro-4-methylphenol using a catalyst like

Raney nickel under hydrogen pressure.[3] The subsequent step would be the alkylation of the amino group.

Experimental Protocol: N,N-diethylation of 3-amino-4-methylphenol (Generalized)
Reaction Setup: To a solution of 3-amino-4-methylphenol in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a non-nucleophilic

base (e.g., potassium carbonate or diisopropylethylamine).

Alkylation: Add a diethylating agent, such as iodoethane or diethyl sulfate, to the mixture dropwise at a controlled temperature (e.g., 0-25 °C) to

manage the exothermic reaction.

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer

Chromatography (TLC) or Gas Chromatography (GC).

Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude

product can then be purified using column chromatography on silica gel to yield the final product.

Proposed Synthesis

3-Nitro-4-methylphenol Hydrogenation
(e.g., Raney Ni, H₂) 3-Amino-4-methylphenol N,N-diethylation

(e.g., Iodoethane, Base) Crude Product Purification
(Chromatography) 3-(Diethylamino)-4-methylphenol

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 3-(Diethylamino)-4-methylphenol.

Analytical Methodologies
Accurate quantification and identification of 3-(Diethylamino)-4-methylphenol are critical for research and quality control. Gas chromatography

is a highly suitable technique for analyzing substituted phenols.

Gas Chromatography with Flame Ionization Detection (GC-FID)
A robust method for the analysis of phenols involves capillary gas chromatography.[4] This technique offers excellent separation and sensitivity.

Table 3: Generalized GC-FID Experimental Protocol
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Step Description Details

1. Sample Preparation Extraction of the analyte from its matrix.

For solid samples, use solvent extraction. For

liquid samples, a liquid-liquid extraction may be

employed. The final extract should be in a volatile

solvent compatible with GC analysis.

2. GC System Gas Chromatograph with FID.

Column: A capillary column, such as a Stabilwax-

DA, provides good resolution for isomers.[4]

Carrier Gas: Helium or Hydrogen.

3. Injection Introduction of the sample into the GC.

Injector Temperature: Typically 250 °C. Injection

Volume: 1 µL. Mode: Splitless or split injection

depending on concentration.

4. Separation Temperature-programmed separation.

Oven Program: Start at a low temperature (e.g.,

60 °C), hold for 1-2 minutes, then ramp at 10-20

°C/min to a final temperature of ~280 °C.

5. Detection Flame Ionization Detector (FID). Detector Temperature: Typically 300 °C.

6. Quantification Analysis of the resulting chromatogram.

Peak area is compared against a calibration

curve generated from standards of known

concentrations.

digraph "Analytical_Workflow" {

graph [bgcolor="#FFFFFF", fontname="Arial", width="7.6", height="2.0", dpi="100"];

node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"];

edge [color="#5F6368"];

Sample [label="Sample Matrix\n(e.g., Reaction Mixture, Formulation)", shape=cylinder, fillcolor="#FBBC05"];

Extraction [label="Sample Preparation\n(Extraction & Dilution)"];

Vial [label="GC Vial", shape=invhouse, fillcolor="#FFFFFF"];

GC [label="GC-FID Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Data [label="Chromatogram\n(Peak Integration)", shape=document, fillcolor="#FFFFFF"];

Result [label="Quantification\n(vs. Calibration Curve)", shape=cylinder, fillcolor="#34A853"];

Sample -> Extraction -> Vial -> GC -> Data -> Result;

}

Caption: General workflow for the quantitative analysis of phenols by GC-FID.

Applications in Drug Development and Research
While direct applications of 3-(Diethylamino)-4-methylphenol are not extensively documented, its structural motifs are relevant in medicinal

chemistry. Derivatives of related (diethylamino)methyl-phenols have been designed and synthesized as potential inhibitors of cholinesterases,

enzymes critical in the pathology of Alzheimer's disease.[5][6]

Cholinesterase Inhibition
Alzheimer's disease is characterized by a deficit in the neurotransmitter acetylcholine (ACh).[7] Acetylcholinesterase (AChE) and

butyrylcholinesterase (BChE) are enzymes that hydrolyze ACh, terminating its signal.[8] Inhibiting these enzymes increases the levels and

duration of action of ACh in the brain, offering symptomatic relief.[7][9] Compounds structurally related to 3-(Diethylamino)-4-methylphenol have

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/7992796/
https://www.benchchem.com/product/b12507900?utm_src=pdf-body
https://www.researchgate.net/publication/44582847_Synthesis_of_4-diethylaminomethyl-phenol_derivatives_as_novel_cholinesterase_inhibitors_with_selectivity_towards_butyrylcholinesterase
https://linkinghub.elsevier.com/retrieve/pii/S0960894X10005299
https://pubmed.ncbi.nlm.nih.gov/31773661/
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2022.1007389/full
https://pubmed.ncbi.nlm.nih.gov/31773661/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11354293/
https://www.benchchem.com/product/b12507900?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12507900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


shown potent inhibitory activity against both AChE and BChE, making this chemical class a point of interest for developing new therapeutics.[6]

[10]
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Caption: Mechanism of cholinesterase inhibitors in enhancing cholinergic signaling.

Metabolic Considerations
For drug development professionals, understanding the metabolism of a compound is crucial. The metabolism of the parent structure, p-cresol (4-

methylphenol), has been studied extensively. It can undergo bioactivation by cytochrome P450 enzymes or detoxification through conjugation.[11]

[12] In the host, p-cresol is metabolized in the colon and liver into conjugates like p-cresyl sulfate and p-cresyl glucuronide, which are then

excreted.[13] This metabolic pathway is important for assessing the potential toxicity and clearance of any p-cresol derivative.[14][15]
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Analogous Metabolic Pathway of p-Cresol
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Caption: Potential metabolic fate of p-cresol derivatives in the body.

Safety and Handling
3-(Diethylamino)-4-methylphenol is classified as hazardous. Proper handling and safety precautions are mandatory.

Table 4: GHS Hazard Information

Pictogram Signal Word Hazard Statements

GHS07 (Exclamation Mark) Warning

H302: Harmful if swallowed.[1]H312: Harmful in

contact with skin.[1]H315: Causes skin irritation.

[1]H319: Causes serious eye irritation.[1]H332:

Harmful if inhaled.[1]H335: May cause

respiratory irritation.[1]

Recommended Safety Protocols
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
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Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling and Storage: Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials such as strong oxidizing

agents.[1][16]

First Aid Measures:

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

Skin Contact: Immediately remove contaminated clothing. Wash skin thoroughly with soap and water for at least 15 minutes. Seek medical

attention.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek

immediate medical attention.

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]

Disposal: Dispose of waste in accordance with federal, state, and local environmental regulations.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures.

While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every

specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support

Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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